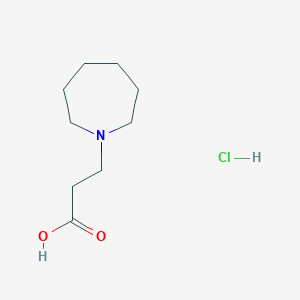

3-(Azepan-1-yl)propanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(azepan-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c11-9(12)5-8-10-6-3-1-2-4-7-10;/h1-8H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHZEYAIMYTASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Azepan-1-yl)propanoic acid hydrochloride chemical properties

An In-depth Technical Guide to 3-(Azepan-1-yl)propanoic Acid Hydrochloride

Introduction

This compound is a heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. As a derivative of azepane, a seven-membered saturated heterocycle, and propanoic acid, this compound serves as a versatile intermediate. Its structural motifs are valuable in the design of novel bioactive compounds and specialized chemical entities like ionic liquids.[1][2] The presence of a tertiary amine, a carboxylic acid, and the azepane ring makes it a key component for developing molecules with potential applications targeting the neurological and cardiovascular systems.[2]

This guide provides a comprehensive overview of the core chemical properties, analytical characterization, a representative synthetic workflow, and safety protocols for this compound. The content is structured to provide not just data, but also the scientific rationale behind the presented information, catering to researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a compound are foundational for its application in research and development. 3-(Azepan-1-yl)propanoic acid is most commonly supplied and utilized as its hydrochloride salt to improve stability and handling characteristics.

Key Identifiers:

The table below summarizes the key physicochemical data available for the compound and its free base form (CAS: 730996-05-1).[7][8]

| Property | Value (Hydrochloride Salt) | Value (Free Base) | Source(s) |

| Physical Form | White to off-white solid | Not specified | [5] |

| Molecular Formula | C₉H₁₈ClNO₂ | C₉H₁₇NO₂ | [6],[8] |

| Molecular Weight | 207.70 g/mol | 171.24 g/mol | [6],[7] |

| Purity | ≥97% (typical) | ≥95% (typical) | [4][5],[8] |

| Boiling Point | Not available | 298.4°C at 760 mmHg | [7] |

| Density | Not available | 1.044 g/cm³ | [7] |

| Melting Point | Not available | Not available | [7] |

Note: Experimental data for some properties, such as the melting point, is not consistently reported in publicly available literature.

Spectroscopic and Analytical Characterization

Structural elucidation and purity confirmation are critical. While specific spectra for this exact compound are not widely published, its structure allows for a detailed prediction of its spectroscopic characteristics based on well-established principles of NMR, IR, and mass spectrometry.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the carbon-hydrogen framework of the molecule. A certificate of analysis for this compound confirms its structure is consistent with ¹H NMR data.[5]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the propanoic acid chain and the azepane ring.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

Propanoic Acid Methylene Protons (-CH₂CH₂-): Two triplets, integrating to 2H each. The protons alpha to the carbonyl group (C2) would appear around 2.5-2.8 ppm, while the protons adjacent to the nitrogen (C3) would be further downfield, around 3.0-3.4 ppm, due to the influence of the positively charged nitrogen in the hydrochloride salt.

-

Azepane Ring Protons: The methylene protons on the azepane ring would produce complex, overlapping multiplets in the region of 1.5-2.0 ppm (for the four central CH₂ groups) and 3.2-3.6 ppm (for the two CH₂ groups adjacent to the nitrogen). The equivalence of these protons is broken by the ring conformation and protonation.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would provide complementary information.

-

Carbonyl Carbon (-COOH): A signal in the highly deshielded region of 170-180 ppm.

-

Propanoic Acid Carbons: Signals around 30-35 ppm (C2) and 50-55 ppm (C3).

-

Azepane Ring Carbons: Signals for the carbons adjacent to the nitrogen would appear around 55-60 ppm, with the remaining ring carbons resonating further upfield, typically between 25-30 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would be characterized by the following absorption bands, based on data for similar carboxylic acids.[9][10]

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 2500-3300 (very broad) | O-H stretch |

| Ammonium N-H | 2200-2800 (broad) | N⁺-H stretch (from HCl salt) |

| Aliphatic C-H | 2850-2960 | C-H stretch |

| Carbonyl C=O | 1700-1725 | C=O stretch |

| C-N Bond | 1000-1250 | C-N stretch |

The broadness of the hydroxyl and ammonium stretching bands is a hallmark feature, resulting from extensive hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion would correspond to the free base.

-

Expected Ion (Positive Mode): [M+H]⁺ at m/z = 172.13, corresponding to the protonated free base (C₉H₁₇NO₂ + H⁺).

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-45 Da) and cleavage of the azepane ring.

Synthesis and Purification

While specific industrial synthesis routes are proprietary, a plausible and scalable laboratory synthesis can be designed based on the aza-Michael addition reaction. This involves the conjugate addition of a nucleophile (azepane) to an α,β-unsaturated carbonyl compound (an acrylic acid derivative).[11]

Proposed Synthetic Workflow

References

- 1. 3-AZEPAN-1-YL-PROPIONIC ACID | 730996-05-1 [chemicalbook.com]

- 2. 3-(Azepan-1-yl)propanoic acid [myskinrecipes.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | 136671-92-6 [sigmaaldrich.com]

- 5. file.chemscene.com [file.chemscene.com]

- 6. scbt.com [scbt.com]

- 7. 3-AZEPAN-1-YL-PROPIONIC ACID Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 8. 3-(Azepan-1-yl)propanoic acid - Lead Sciences [lead-sciences.com]

- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. jcsp.org.pk [jcsp.org.pk]

- 11. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

An In-Depth Technical Guide to the Structure Elucidation of 3-(Azepan-1-yl)propanoic acid hydrochloride

The process of structure elucidation is akin to solving a puzzle. Each analytical technique provides a unique piece of information, and only by integrating these pieces logically can the full picture emerge.[1][2] Our investigation will follow a systematic progression, beginning with the determination of the molecular formula, followed by the identification of functional groups, and culminating in the assembly of the complete atomic framework and connectivity.

Before delving into complex connectivity, we must first establish the fundamental properties of the molecule: its elemental composition and the chemical functionalities it contains. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy are the cornerstones of this initial phase.

Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

The first crucial question is, "What is the molecular formula?". While nominal mass spectrometry provides the integer mass of a molecule, high-resolution mass spectrometry offers mass accuracy to several decimal places.[3] This precision is powerful enough to distinguish between different molecular formulas that may share the same nominal mass.[4][5]

For this compound (C₉H₁₈ClNO₂), the analysis is typically performed using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode. The molecule we expect to observe is the protonated free base [C₉H₁₇NO₂ + H]⁺, which has the formula [C₉H₁₈NO₂]⁺. The chloride ion remains in solution as the counter-ion.

Table 1: Theoretical vs. Experimental Mass Data

| Parameter | Theoretical Value | Expected Experimental Result | Information Gained |

| Molecular Formula | C₉H₁₈ClNO₂ | - | Hypothesized Formula |

| Observed Ion (ESI+) | [C₉H₁₈NO₂]⁺ | - | Cation of the free base |

| Nominal Mass of Ion | 172 amu | m/z ≈ 172 | Integer Molecular Weight |

| Exact Mass of Ion | 172.13378 Da | m/z = 172.1338 ± 0.0005 Da | Unambiguous Molecular Formula[3][6] |

-

Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Instrument Setup: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source. Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the peak corresponding to the molecular ion [M+H]⁺. Compare the experimentally measured exact mass to the theoretical exact mass calculated for the proposed formula [C₉H₁₈NO₂]⁺. A mass error of <5 ppm provides high confidence in the assigned formula.[6]

Functional Group Identification via FTIR Spectroscopy

FTIR spectroscopy is an indispensable and rapid technique for identifying the functional groups present in a molecule.[7][8] It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies characteristic of different bond types.[9] For our target molecule, the FTIR spectrum will provide clear evidence for the carboxylic acid and the protonated amine (ammonium) salt.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance for Structure Confirmation |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | Confirms the presence of the acid functionality.[10] |

| 2400-2700 (broad) | N⁺-H stretch | Ammonium Salt | Crucial evidence for the hydrochloride salt form. |

| 2850-2960 (strong) | C-H stretch | Alkane (CH₂) | Confirms the aliphatic nature of the azepane ring and propanoic chain.[10] |

| 1700-1725 (strong) | C=O stretch | Carboxylic Acid | Confirms the carbonyl of the acid.[10] |

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the sample in the IR beam path and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Interpretation: Analyze the spectrum, identifying the key absorption bands and correlating them with the functional groups listed in Table 2.

Part 2: Assembling the Framework - The Power of NMR Spectroscopy

With the formula and functional groups established, we now turn to Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise connectivity of all atoms.[11][12] NMR is the most powerful tool for the de novo structure elucidation of organic molecules in solution.[13][14][15] We will use a suite of 1D and 2D NMR experiments to build the molecular structure piece by piece.

The proposed structure of this compound is shown below, with positions labeled for NMR discussion.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

1D NMR provides the initial blueprint, showing the different types of hydrogen and carbon atoms in the molecule and their local electronic environments.[16]

-

¹H NMR: Provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting).

-

¹³C NMR: Shows the number of distinct carbon environments.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

| Position | Atom | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |

| 1 | C=O | - | ~175 | Carbonyl carbon, deshielded by oxygen. |

| 2 | -CH₂- | ~2.8 (t) | ~31 | Alpha to carbonyl group. |

| 3 | -CH₂- | ~3.4 (t) | ~50 | Alpha to protonated nitrogen, highly deshielded. |

| 4, 4' | -CH₂- | ~3.3 (m) | ~56 | Alpha to protonated nitrogen in the ring. |

| 5, 8 | -CH₂- | ~1.9 (m) | ~26 | Beta to nitrogen in the ring. |

| 6, 7 | -CH₂- | ~1.7 (m) | ~25 | Gamma/delta to nitrogen in the ring. |

| - | N⁺-H | Exchanges with D₂O | - | In a non-deuterated solvent (like DMSO-d₆), this would appear as a broad singlet. |

Two-Dimensional (2D) NMR: COSY, HSQC, and HMBC

While 1D NMR gives us the pieces, 2D NMR shows us how they connect.[13]

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. We expect to see a correlation between H-2 and H-3, and correlations between the adjacent protons within the azepane ring (H-4 to H-5, H-5 to H-6, etc.).

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton signal directly to the carbon atom it is attached to. This allows for the unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting disparate parts of the molecule. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. This will definitively link the propanoic acid chain to the azepane ring.

Table 4: Key Expected HMBC Correlations

| Proton at Position | Correlates to Carbon at Position | Significance |

| H-2 | C-1, C-3 | Confirms the propanoic acid chain fragment. |

| H-3 | C-1, C-2, C-4 | Crucially links the propanoic chain (via H-3) to the azepane ring (via C-4). |

| H-4 | C-3 , C-5, C-8 | Provides reciprocal confirmation of the link between the ring (H-4) and the chain (C-3). |

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

1D ¹H Acquisition: Acquire a standard ¹H spectrum. Set the spectral width and reference the solvent peak.

-

1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D COSY Acquisition: Run a standard gradient-selected COSY experiment.

-

2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment optimized for one-bond J(CH) coupling (~145 Hz).

-

2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment optimized for long-range J(CH) coupling (typically 8-10 Hz).

-

Data Analysis: Process and analyze all spectra. Use the HSQC to assign carbons, the COSY to trace out the spin systems, and the HMBC to connect the fragments into the final structure.

Part 3: Integrated Strategy and Final Confirmation

Caption: Workflow for the structure elucidation of 3-(azepan-1-yl)propanoic acid HCl.

Optional: Absolute Confirmation with X-ray Crystallography

While the combination of HRMS and multidimensional NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography remains the "gold standard" for unambiguous structure determination in the solid state.[17][18][19] If a suitable single crystal of the compound can be grown, this technique can confirm the atomic connectivity and 3D arrangement of the atoms, providing the ultimate validation of the structure derived from spectroscopic methods.[20][21]

Conclusion

The structure elucidation of this compound is a systematic process that relies on the logical integration of data from multiple, complementary analytical techniques. By first determining the molecular formula with HRMS and identifying key functional groups with FTIR, a foundational hypothesis is formed. This hypothesis is then rigorously tested and refined using a suite of 1D and 2D NMR experiments, which piece together the atomic framework. The key HMBC experiment provides the definitive link between the molecular fragments, leading to the final, validated structure. This methodical, evidence-based approach ensures the scientific integrity and trustworthiness required in modern chemical and pharmaceutical research.

References

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Automated molecular formula determination by tandem mass spectrometry (MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 8. azooptics.com [azooptics.com]

- 9. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. azolifesciences.com [azolifesciences.com]

- 15. researchgate.net [researchgate.net]

- 16. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 17. benchchem.com [benchchem.com]

- 18. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 19. rigaku.com [rigaku.com]

- 20. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Azepan-1-yl)propanoic acid hydrochloride: Physicochemical and Chemical Properties

This document provides a comprehensive technical overview of the physical and chemical properties of 3-(Azepan-1-yl)propanoic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes fundamental data with practical, field-proven insights into the analytical characterization of this important chemical entity. As a versatile building block, its utility in organic synthesis and pharmaceutical research is well-recognized, primarily as an intermediate for developing bioactive compounds.[1]

Molecular Identity and Structural Characteristics

This compound is a derivative of propanoic acid featuring a seven-membered azepane ring linked via its nitrogen atom. The hydrochloride salt form enhances its stability and aqueous solubility, which are critical attributes for handling and for various applications in synthetic and medicinal chemistry.

References

A Technical Guide to the Putative Mechanism of Action of 3-(Azepan-1-yl)propanoic acid hydrochloride and its Analogs

This guide, therefore, will extrapolate a putative mechanism of action for 3-(Azepan-1-yl)propanoic acid hydrochloride by examining the established pharmacology of its structural analogs, particularly those that interact with the gamma-aminobutyric acid (GABA) system. The azepane ring can be considered a conformationally flexible cyclic amine, a feature found in various central nervous system (CNS) active agents.[6][7][8] The propanoic acid component is also a common feature in molecules that mimic or modulate neurotransmitters.[9][10] This document will serve as an in-depth, hypothesis-driven framework for researchers and drug developers, grounded in the established principles of neuropharmacology and medicinal chemistry.

Structural Analogy to GABA and Potential as a GABA Analog

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[11][12] Its analogs are a class of drugs that structurally resemble GABA and are used to treat conditions such as epilepsy, neuropathic pain, and anxiety disorders.[12][13] The core structure of 3-(Azepan-1-yl)propanoic acid suggests its potential classification as a GABA analog.

Key Structural Comparisons:

| Feature | Gamma-Aminobutyric Acid (GABA) | 3-(Azepan-1-yl)propanoic acid |

| Carboxylic Acid Group | Present | Present (as propanoic acid) |

| Amine Group | Primary Amine | Tertiary Amine (within the azepane ring) |

| Flexibility | High conformational flexibility | Constrained flexibility due to the cyclic azepane structure |

The conformational restriction imposed by the azepane ring could confer selectivity for specific receptor subtypes or transporter proteins compared to the more flexible endogenous GABA molecule.[11]

Putative Molecular Targets and Signaling Pathways

Based on its structural similarity to known GABAergic modulators, the following are hypothesized as primary molecular targets for this compound.

Voltage-Gated Calcium Channels (VGCCs)

A primary mechanism of action for several well-known GABA analogs, such as gabapentin and pregabalin, is the binding to the α2δ subunit of voltage-gated calcium channels.[13] This interaction is crucial for their therapeutic effects.

-

Hypothesized Mechanism:

-

In a state of neuronal hyperexcitability (e.g., neuropathic pain, seizure), there is an upregulation of α2δ-containing VGCCs at the presynaptic terminal.

-

This compound is hypothesized to bind to the α2δ-1 and α2δ-2 subunits of these channels.

-

This binding is thought to reduce the trafficking of these channels to the presynaptic membrane, thereby decreasing calcium influx upon neuronal depolarization.

-

The reduction in intracellular calcium leads to a decrease in the release of excitatory neurotransmitters such as glutamate and substance P.

-

Hypothesized Signaling Pathway at the Presynaptic Terminal

Caption: Putative inhibition of neurotransmitter release by 3-(Azepan-1-yl)propanoic acid.

GABA Transporters (GATs)

Another potential mechanism is the inhibition of GABA reuptake from the synaptic cleft. Several cyclic GABA analogs function as GABA uptake inhibitors.[14]

-

Hypothesized Mechanism:

-

Following its release into the synapse, GABA is cleared by GABA transporters (primarily GAT-1) located on presynaptic neurons and surrounding glial cells.

-

This compound may act as a competitive or non-competitive inhibitor of GAT-1.

-

Inhibition of GAT-1 would lead to an increased concentration and prolonged presence of GABA in the synaptic cleft.

-

This enhanced GABAergic tone would result in greater activation of postsynaptic GABA-A and GABA-B receptors, leading to increased neuronal inhibition.

-

Experimental Protocols for Mechanism of Action Elucidation

To validate these hypotheses, a series of in-vitro and in-vivo experiments would be necessary.

Radioligand Binding Assays

This experiment would determine if this compound directly binds to the hypothesized targets.

-

Objective: To quantify the binding affinity of the compound for the α2δ subunit of VGCCs and GAT-1.

-

Methodology:

-

Prepare cell membrane fractions from tissues or cell lines expressing the target protein (e.g., rat brain cortex for α2δ, or CHO cells overexpressing human GAT-1).

-

Incubate the membrane preparations with a specific radioligand (e.g., [³H]gabapentin for α2δ, [³H]tiagabine for GAT-1) at various concentrations.

-

In parallel, incubate the membranes with the radioligand and increasing concentrations of unlabeled this compound (the competitor).

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Calculate the IC50 (concentration of the compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) to determine binding affinity.

-

Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity via radioligand displacement.

Electrophysiology (Patch-Clamp)

This technique would assess the functional effect of the compound on neuronal activity.

-

Objective: To measure the effect of this compound on calcium currents in neurons.

-

Methodology:

-

Culture primary neurons (e.g., dorsal root ganglion neurons, which have high VGCC expression).

-

Using a glass micropipette, form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration).

-

Apply a voltage protocol to elicit calcium channel currents.

-

Perfuse the bath with a solution containing this compound at various concentrations.

-

Record changes in the amplitude of the calcium currents. A reduction in current amplitude would indicate a functional inhibition of VGCCs.

-

Potential Therapeutic Applications

Given the putative mechanisms of action, this compound could have therapeutic potential in several areas of neurology and psychiatry.[3][4]

-

Neuropathic Pain: By dampening neuronal hyperexcitability through inhibition of VGCCs.

-

Epilepsy: By reducing excessive neurotransmitter release and potentially enhancing GABAergic inhibition.[14]

-

Anxiety Disorders: By increasing the overall inhibitory tone in brain circuits involved in fear and anxiety.

-

Other CNS Disorders: The azepane scaffold is present in various antipsychotic and antidepressant medications, suggesting a broad potential for CNS modulation.[3][6]

Summary and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure strongly suggests it functions as a modulator of inhibitory neurotransmission, likely through interaction with voltage-gated calcium channels or GABA transporters. It represents a promising scaffold for the development of novel CNS-active therapeutic agents.

Future research should focus on the empirical validation of the hypotheses presented in this guide. This includes conducting the described binding and electrophysiology studies, as well as in-vivo studies in animal models of pain and epilepsy to determine its therapeutic efficacy and pharmacokinetic profile. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs, would also be crucial to optimize potency and selectivity.[4]

References

- 1. 3-AZEPAN-1-YL-PROPIONIC ACID | 730996-05-1 [chemicalbook.com]

- 2. 3-(Azepan-1-yl)propanoic acid [myskinrecipes.com]

- 3. jopir.in [jopir.in]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azepane - Wikipedia [en.wikipedia.org]

- 8. Dibenz[b,f]azepines, Part 7. Synthesis of new, potentially CNS active dibenz[b,f]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 10. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. GABA analogue - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

The Evolving Pharmacology of Aryl Propanoic Acid Derivatives: A Technical Guide to Their Diverse Biological Activities

Abstract

Aryl propanoic acid derivatives, colloquially known as "profens," represent a cornerstone in the management of pain and inflammation. This in-depth technical guide provides a comprehensive exploration of their biological activities, extending beyond their well-established role as non-steroidal anti-inflammatory drugs (NSAIDs). We delve into the nuanced mechanisms of cyclooxygenase (COX) inhibition, explore their emerging potential as anticancer and antimicrobial agents, and provide detailed, field-proven experimental protocols for their evaluation. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge and practical insights to navigate the multifaceted pharmacology of this critical class of therapeutic agents.

Introduction: Beyond a Simple Anti-inflammatory

The aryl propanoic acid scaffold, characterized by a 2-arylpropionic acid moiety, is the defining feature of a major class of NSAIDs, including widely recognized drugs like ibuprofen and naproxen.[1] Their primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are principally mediated through the inhibition of prostaglandin synthesis.[1] However, the therapeutic landscape of these derivatives is far broader than their initial applications suggest. Accumulating evidence reveals significant anticancer, antibacterial, and anticonvulsant properties, opening new avenues for drug discovery and repurposing.[2][3]

A key stereochemical feature of most profens is the presence of a chiral center at the alpha-position of the propionic acid group. The (S)-enantiomer is typically the more pharmacologically active form, particularly concerning COX inhibition.[1][4] This stereoselectivity is a critical consideration in both drug design and mechanistic studies. This guide will dissect the established and emerging biological activities of aryl propanoic acid derivatives, underpinned by a robust understanding of their structure-activity relationships and the methodologies used to elucidate them.

The Core Mechanism: Cyclooxygenase Inhibition

The hallmark of aryl propanoic acid derivatives is their ability to inhibit cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins and other inflammatory mediators.[1] There are two primary isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme responsible for "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and supporting platelet aggregation.[1]

-

COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[1]

The therapeutic anti-inflammatory effects of profens are largely attributed to their inhibition of COX-2, while the common gastrointestinal side effects are linked to the concurrent inhibition of COX-1.[1]

The Prostaglandin Synthesis Pathway and its Inhibition

The inhibition of the prostaglandin synthesis pathway is the primary mechanism by which aryl propanoic acid derivatives exert their anti-inflammatory, analgesic, and antipyretic effects. The following diagram illustrates this key signaling pathway.

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Aryl Propanoic Acid Derivatives.

Quantitative Analysis of COX Inhibition

The potency and selectivity of aryl propanoic acid derivatives are quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), often calculated as the ratio of IC50 (COX-2) / IC50 (COX-1), provides a measure of the drug's preference for inhibiting one isoform over the other.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-2/COX-1) |

| Ibuprofen | 12 - 13 | 80 - 370 | 6.15 - 28.46 |

| Naproxen | 8.7 | 5.2 | 0.60 |

| Ketoprofen | ~0.002 | ~0.0265 | ~13.25 |

| Flurbiprofen | 0.1 | 0.4 | 4.0 |

(Note: Data is compiled from multiple sources and assay conditions may differ. The selectivity ratio is calculated from the provided IC50 values and serves as an estimate.)[5][6][7]

Expanding Horizons: Anticancer and Antimicrobial Activities

Recent research has illuminated the potential of aryl propanoic acid derivatives beyond inflammation, with significant findings in oncology and microbiology.

Anticancer Mechanisms: A Multifaceted Approach

The anticancer effects of these derivatives are not solely dependent on COX-2 inhibition, which is often upregulated in various cancers.[8][9] While reducing prostaglandin production in the tumor microenvironment is a key factor, other non-COX targets are also implicated.[8] Some naproxen derivatives, for instance, have been shown to act as epidermal growth factor receptor (EGFR) inhibitors.[10] The anticancer potential of these compounds is an active area of research, with studies exploring their ability to induce apoptosis and inhibit cell migration.[11]

Antimicrobial Properties: A Renewed Interest

Aryl propanoic acid derivatives have also demonstrated a broad spectrum of antimicrobial activity.[3] For example, various ibuprofen derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values in the range of 2-20 mg/mL.[8] Some derivatives have also exhibited antifungal activity.[12] The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Structure-Activity Relationships (SAR): Designing for Potency and Selectivity

The biological activity of aryl propanoic acid derivatives is intrinsically linked to their chemical structure. Understanding these relationships is crucial for the rational design of new derivatives with improved potency and selectivity.

-

The Aryl Moiety: The nature of the aryl group (e.g., phenyl, naphthyl) and its substituents significantly influences the compound's interaction with the target enzyme's active site. For instance, in ibuprofen analogs, modifications to the aryl group can enhance hydrophobic interactions within the COX active site.

-

The Propionic Acid Moiety: The carboxylic acid group is generally considered essential for the anti-inflammatory activity of profens, as it forms key interactions with residues in the COX active site.[13] As mentioned earlier, the stereochemistry at the α-carbon is critical, with the (S)-enantiomer being the more potent COX inhibitor.[4]

-

Derivatization: Modification of the carboxylic acid group into esters or amides can alter the pharmacokinetic and pharmacodynamic properties of the parent drug. For example, some amide derivatives of ibuprofen have shown enhanced antibacterial activity compared to the parent compound.[8]

The following diagram illustrates the key structural features influencing the activity of profens.

Caption: Key Structural Features and their Influence on the Biological Activities of Profens.

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of aryl propanoic acid derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and well-established in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Workflow Diagram:

Caption: Experimental Workflow for the Carrageenan-Induced Paw Edema Model.

Step-by-Step Protocol:

-

Animal Acclimatization: House male Wistar rats or Swiss albino mice in a controlled environment for at least one week prior to the experiment. Causality: This minimizes stress-related physiological variations that could affect the inflammatory response.

-

Grouping: Randomly divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin), and treatment groups receiving different doses of the test compound. Causality: Randomization and proper group sizes are essential for statistical validity.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀). Causality: This initial measurement allows for the calculation of the change in paw volume due to inflammation.

-

Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) approximately one hour before inducing inflammation. Causality: The pre-treatment allows for the compound to be absorbed and reach effective concentrations at the target site.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.[14] Causality: Carrageenan is a potent, non-antigenic inflammatory agent that induces a biphasic inflammatory response, with the later phase being prostaglandin-mediated and thus sensitive to NSAIDs.[14]

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[14] Causality: This allows for the assessment of the time course of the inflammatory response and the effect of the test compound over time.

-

Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point. Causality: This quantifies the anti-inflammatory efficacy of the test compound.

In Vitro COX Inhibition Assay

This assay determines the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.

Workflow Diagram:

Caption: Workflow for an In Vitro COX Inhibition Assay.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare all necessary reagents, including Tris-HCl buffer, hematin (a cofactor for COX activity), and purified COX-1 and COX-2 enzymes.[15] Causality: Using purified enzymes allows for a direct assessment of the compound's inhibitory effect on the target.

-

Plate Setup: In a 96-well plate, add the reaction buffer, hematin, and the respective COX enzyme to each well.[15]

-

Inhibitor Addition: Add the test compound at various concentrations to the designated wells. Include control wells with only the vehicle (e.g., DMSO).[15] Causality: A range of concentrations is necessary to generate a dose-response curve and determine the IC50 value.

-

Pre-incubation: Pre-incubate the plate for a set period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[15] Causality: This step ensures that the inhibitor has sufficient time to interact with the enzyme before the substrate is introduced.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. Simultaneously, add a colorimetric probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD).[15] Causality: The peroxidase activity of COX converts the probe into a colored product, which can be measured.

-

Measurement: Measure the absorbance of the colored product over time using a microplate reader at a specific wavelength (e.g., 590 nm).[15] Causality: The rate of color development is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.[15]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed a specific cancer cell line into a 96-well plate at a predetermined density and allow the cells to adhere and grow for 24 hours.[16] Causality: This ensures a consistent number of healthy, actively dividing cells at the start of the experiment.

-

Compound Treatment: Treat the cells with various concentrations of the aryl propanoic acid derivative. Include untreated and vehicle-treated control wells.[16]

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[16] Causality: The incubation time allows the compound to exert its cytotoxic or anti-proliferative effects.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[16] Causality: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan is proportional to the number of living cells.[16]

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[16] Causality: This creates a colored solution whose absorbance can be measured.

-

Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[17]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow Diagram:

Caption: Workflow for the Broth Microdilution Method for MIC Determination.

Step-by-Step Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[2] Causality: This creates a gradient of compound concentrations to identify the minimum concentration that inhibits microbial growth.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[2] Causality: A standardized inoculum ensures that the results are reproducible and comparable.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[2]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 16-20 hours at 37°C) for the test microorganism.[18]

-

MIC Determination: After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[2]

Conclusion and Future Perspectives

Aryl propanoic acid derivatives remain a clinically significant and versatile class of compounds. While their role as potent anti-inflammatory agents acting through COX inhibition is well-established, their therapeutic potential is continually expanding. The exploration of their anticancer and antimicrobial activities presents exciting opportunities for drug repurposing and the development of novel therapeutic agents. A thorough understanding of their structure-activity relationships, coupled with robust and well-designed experimental evaluation, will be paramount in unlocking the full potential of this remarkable chemical scaffold. Future research will likely focus on the design of derivatives with enhanced selectivity for specific biological targets, thereby improving their efficacy and minimizing adverse effects.

References

- 1. MTT Assay Principle [scispace.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. MTT Assay Protocol | BioRender Science Templates [biorender.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. asianpubs.org [asianpubs.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07581A [pubs.rsc.org]

- 12. pjmhsonline.com [pjmhsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 18. Broth microdilution - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-(Azepan-1-yl)propanoic Acid Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(azepan-1-yl)propanoic acid hydrochloride, a valuable building block in medicinal chemistry and organic synthesis. The document details its physicochemical properties, outlines a robust synthetic pathway via aza-Michael addition, and provides in-depth protocols for its purification and characterization using modern analytical techniques. With a molecular weight of 207.70 g/mol and the chemical formula C₉H₁₈ClNO₂, this compound serves as a key intermediate in the development of novel therapeutics, particularly those targeting neurological and cardiovascular systems. This guide is intended to equip researchers and drug development professionals with the necessary technical knowledge to effectively synthesize, purify, and utilize this versatile chemical entity.

Introduction

This compound is a saturated heterocyclic compound featuring a seven-membered azepane ring linked to a propanoic acid moiety. The presence of the azepane ring, a privileged scaffold in medicinal chemistry, imparts desirable pharmacokinetic properties to parent molecules, such as improved solubility and metabolic stability. The propanoic acid functional group provides a convenient handle for further chemical modifications, including amide bond formation, making it a versatile intermediate for the synthesis of a diverse range of bioactive molecules. Its hydrochloride salt form enhances its stability and ease of handling in a laboratory setting.

This guide will delve into the fundamental chemical properties of this compound, provide a detailed, field-proven protocol for its synthesis and purification, and describe the analytical methodologies for its comprehensive characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 207.70 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| CAS Number | 136671-92-6 | --INVALID-LINK-- |

| Storage | Store at room temperature, keep dry and cool | --INVALID-LINK-- |

Free Base: 3-(Azepan-1-yl)propanoic acid

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 171.24 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 730996-05-1 | --INVALID-LINK--, --INVALID-LINK-- |

Synthesis and Purification

The most direct and atom-economical approach for the synthesis of 3-(azepan-1-yl)propanoic acid is the aza-Michael addition of azepane to acrylic acid. This reaction is typically performed without a catalyst, as the amine reactant can also act as a base. The resulting free base is then converted to its hydrochloride salt for improved stability and handling.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-(Azepan-1-yl)propanoic Acid

Materials:

-

Azepane (Hexamethyleneimine)

-

Acrylic acid

-

Methanol (or other suitable solvent)

-

Hydrochloric acid (concentrated or as a solution in an organic solvent)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylic acid (1.0 equivalent) in a minimal amount of a suitable solvent like methanol. To mitigate the risk of polymerization of acrylic acid, the reaction can be performed at room temperature or with gentle cooling.

-

Addition of Azepane: Slowly add azepane (1.1 equivalents) to the stirred solution of acrylic acid. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude 3-(azepan-1-yl)propanoic acid as a viscous oil or solid.

Experimental Protocol: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude 3-(azepan-1-yl)propanoic acid in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid (1.0 equivalent) in the same solvent or bubble anhydrous HCl gas through the solution. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification: Recrystallization

For obtaining high-purity material, recrystallization is the preferred method.

Procedure:

-

Solvent Selection: Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent system. A common choice for amino acid hydrochlorides is a mixture of a polar solvent (like ethanol or isopropanol) and a less polar co-solvent (like diethyl ether or ethyl acetate). The optimal solvent system should be determined empirically.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A certificate of analysis for this compound confirms that its structure is consistent with that determined by ¹H NMR and Mass Spectrometry.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show characteristic signals for the protons of the azepane ring and the propanoic acid chain. The protons alpha to the nitrogen and the carbonyl group will be deshielded and appear at a lower field.

-

-COOH: A broad singlet in the region of 10-12 ppm.

-

-CH₂-COOH (α to C=O): A triplet.

-

-N-CH₂- (α to N): A triplet.

-

Azepane ring protons: A series of multiplets in the aliphatic region.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

-COOH: A signal in the range of 170-180 ppm.

-

-CH₂-COOH (α to C=O): A signal around 30-40 ppm.

-

-N-CH₂- (α to N): A signal around 50-60 ppm.

-

Azepane ring carbons: Signals in the aliphatic region (20-50 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is suitable. The expected molecular ion peak for the free base [M+H]⁺ would be at m/z 172.2.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion is likely to involve the loss of the carboxylic acid group (a loss of 45 Da) and fragmentation of the azepane ring.

Caption: Predicted mass spectrometry fragmentation pathway.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the final compound. A reverse-phase HPLC method would be appropriate for this polar molecule.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (LC-MS).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

This method would allow for the separation of the target compound from any unreacted starting materials or by-products.

Applications in Research and Drug Development

3-(Azepan-1-yl)propanoic acid and its hydrochloride salt are valuable intermediates in the synthesis of a wide array of biologically active molecules.[2] The azepane moiety is a key structural feature in numerous approved drugs and clinical candidates, contributing to their efficacy and pharmacokinetic profiles.

Key Application Areas:

-

Neurological Disorders: The azepane scaffold is present in compounds targeting central nervous system (CNS) disorders. The flexibility of the seven-membered ring allows for optimal binding to various receptors and enzymes in the brain.

-

Cardiovascular Diseases: Derivatives of 3-(azepan-1-yl)propanoic acid have been explored for their potential in treating cardiovascular conditions. The structural features can be tailored to interact with targets such as ion channels and G-protein coupled receptors (GPCRs).

-

Oncology: The incorporation of the azepane ring can lead to novel anticancer agents with improved properties.

-

Ionic Liquids: The hydrochloride salt has been used in the synthesis of uni-nuclear and bi-nuclear tertiary ammonium ionic liquids.[3]

Conclusion

This compound is a synthetically versatile and pharmaceutically relevant building block. This technical guide has provided a detailed overview of its chemical properties, a practical and scalable synthetic route, and comprehensive analytical methods for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis and drug discovery, facilitating the efficient utilization of this important chemical intermediate in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(Azepan-1-yl)propanoic acid hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the known and potential therapeutic targets of 3-(Azepan-1-yl)propanoic acid hydrochloride, a compound also identified in scientific literature as BRL-15572. Primarily recognized for its selective antagonism of the serotonin 5-HT1D receptor, this document delves into the nuanced pharmacology of BRL-15572, including its significant interactions with other serotonin receptor subtypes. Furthermore, we explore hypothetical targets based on the compound's structural motifs—the azepane ring and the propanoic acid moiety—to offer a forward-looking perspective for future research and drug development. This guide is intended for researchers, scientists, and drug development professionals, providing detailed mechanistic insights, quantitative pharmacological data, and robust experimental protocols to facilitate a deeper understanding and exploration of this compound's therapeutic potential.

Introduction: The Pharmacological Profile of BRL-15572

This compound, or BRL-15572, is a synthetic compound that has been pivotal in distinguishing the physiological roles of closely related serotonin receptor subtypes. Its development was driven by the need for selective ligands to dissect the functions of the 5-HT1B and 5-HT1D receptors, which share a high degree of homology and overlapping pharmacology with older ligands. BRL-15572 emerged as a valuable pharmacological tool due to its significant selectivity for the human 5-HT1D receptor, making it instrumental in studying this receptor's role in neurotransmitter modulation and its implications in neurological disorders such as migraine.

This guide will first detail the primary and well-characterized molecular target of BRL-15572. It will then explore its known secondary targets, which are crucial for understanding its complete pharmacological profile and potential side effects. Finally, we will venture into exploratory targets, providing a rationale based on a broader analysis of its chemical scaffolds to inspire novel avenues of investigation.

Primary Therapeutic Target: Serotonin 5-HT1D Receptor

The principal molecular target of BRL-15572 is the human serotonin 5-HT1D receptor, at which it functions as a potent and selective antagonist. This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is predominantly expressed in the central nervous system.

Mechanism of Action and Signaling Pathway

The 5-HT1D receptor is canonically coupled to the inhibitory G-protein, Gαi/o. Upon activation by its endogenous ligand, serotonin, the Gαi/o subunit inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP). As a competitive antagonist, BRL-15572 binds to the 5-HT1D receptor without initiating this signaling cascade and effectively blocks serotonin from binding and eliciting its inhibitory effect. Consequently, BRL-15572 prevents the serotonin-induced decrease in cAMP levels.

A key function of presynaptic 5-HT1D receptors is the regulation of neurotransmitter release. Specifically, they act as terminal autoreceptors and heteroreceptors that inhibit the release of glutamate. By antagonizing these receptors, BRL-15572 can disinhibit glutamate release, a mechanism with significant implications for treating conditions where glutamatergic neurotransmission is dysregulated.

Caption: Antagonism of the 5-HT1D receptor by BRL-15572.

Therapeutic Rationale

The primary therapeutic application investigated for 5-HT1D receptor antagonists is in the treatment of migraine . The "triptan" class of drugs are 5-HT1B/1D receptor agonists, and their efficacy is partly attributed to vasoconstriction of cranial blood vessels. However, selective 5-HT1D antagonists like BRL-15572 have been explored to understand the distinct role of this receptor subtype. By preventing serotonin-mediated inhibition of glutamate release in the trigeminal nucleus, BRL-15572 could potentially modulate pain signaling pathways relevant to migraine pathophysiology.

Secondary Therapeutic Targets: Off-Target Serotonin Receptors

While BRL-15572 is lauded for its selectivity for the 5-HT1D receptor, it is not entirely specific. A comprehensive understanding of its pharmacology necessitates acknowledging its affinity for other serotonin receptor subtypes, primarily the 5-HT1A and 5-HT2B receptors.[1] These off-target interactions are critical for interpreting experimental results and predicting the compound's full spectrum of physiological effects.

Quantitative Binding Profile of BRL-15572

The binding affinity of BRL-15572 has been determined across a panel of human serotonin receptors, typically using radioligand binding assays in cell lines expressing recombinant receptors.[1] The data clearly illustrates its preference for the 5-HT1D subtype, but also reveals significant affinity for 5-HT1A and 5-HT2B receptors.

| Receptor Subtype | pKi | Ki (nM) | Notes |

| 5-HT1D | 7.9 | 12.6 | High affinity and primary target.[1] |

| 5-HT1A | 7.7 | 20 | Moderate affinity.[1] |

| 5-HT2B | 7.4 | 40 | Moderate affinity.[2] |

| 5-HT1B | 6.1 | 794 | ~60-fold lower affinity than for 5-HT1D.[1][2] |

| 5-HT2A | 6.6 | 251 | Lower affinity.[2] |

| 5-HT1F | 6.0 | 1000 | Low affinity.[2] |

| 5-HT1E | 5.2 | 6310 | Low affinity.[2] |

Table 1: Binding affinities (pKi and Ki) of BRL-15572 for human serotonin receptor subtypes.

Serotonin 5-HT1A Receptor

Mechanism and Signaling: Similar to the 5-HT1D receptor, the 5-HT1A receptor is coupled to Gαi/o proteins.[3] Its activation inhibits adenylyl cyclase, decreases cAMP levels, and leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its firing rate.[2][4][5] It can be found both as a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic heteroreceptor in various brain regions, including the hippocampus and cortex.[2]

Caption: Canonical signaling pathway of the 5-HT1A receptor.

Therapeutic Implications of Antagonism: Given that BRL-15572 acts as an antagonist, its activity at 5-HT1A receptors could have several therapeutic implications. Blockade of presynaptic 5-HT1A autoreceptors can prevent the negative feedback on serotonin release, potentially increasing serotonergic neurotransmission. This mechanism is thought to contribute to the therapeutic effects of some antidepressants.[6] Furthermore, 5-HT1A receptor antagonists are being investigated for their potential to improve cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease.[7][8]

Serotonin 5-HT2B Receptor

Mechanism and Signaling: In contrast to the 5-HT1 receptor family, the 5-HT2B receptor is coupled to Gαq/11 proteins.[9] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is involved in a variety of cellular processes, including smooth muscle contraction, cell proliferation, and cardiac development.[10][11][12]

Caption: Canonical signaling pathway of the 5-HT2B receptor.

Therapeutic Implications of Antagonism: Antagonism of the 5-HT2B receptor is an area of active research with several potential applications. It has been proposed for the treatment of conditions such as irritable bowel syndrome (IBS), as these receptors are involved in visceral hypersensitivity and colonic motility.[13] Additionally, 5-HT2B antagonists have been investigated for their potential in treating cardiac fibrosis and certain types of migraines.[14][15] The antagonism of these receptors by BRL-15572 could therefore contribute to a wider, and as yet unexplored, range of therapeutic effects.

Exploratory Therapeutic Targets: A Structure-Based Hypothesis

Beyond its known interactions with serotonin receptors, the chemical structure of BRL-15572—specifically its propanoic acid and azepane moieties—suggests potential interactions with other, unrelated target classes. This section presents a hypothesis-driven exploration of these potential targets, grounded in the known biological activities of these chemical scaffolds.

Propanoic Acid Derivatives: A Gateway to Diverse Targets

The propanoic acid scaffold is a common feature in many biologically active molecules, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. While BRL-15572 is not a classic NSAID, the presence of this moiety suggests the possibility of interactions with targets associated with inflammation and metabolic diseases.

-

Prostaglandin E Receptor 3 (EP3): Certain propanoic acid analogs have been identified as potent and selective antagonists of the EP3 receptor.[16] The EP3 receptor is a GPCR for prostaglandin E2 and is unique in its ability to couple to multiple G-proteins, including Gαi, leading to cAMP inhibition.[17][18] It is involved in inflammation, fever, and platelet aggregation.[19][20] Antagonism of the EP3 receptor is being explored as a therapeutic strategy for inflammatory pain and thrombosis.[18][21]

-

G-Protein Coupled Receptor 40 (GPR40): Also known as Free Fatty Acid Receptor 1 (FFAR1), GPR40 is activated by medium and long-chain fatty acids.[22] A series of 3-aryl-propanoic acid derivatives have been developed as GPR40 agonists for the treatment of type 2 diabetes, as activation of this Gαq-coupled receptor in pancreatic β-cells enhances glucose-stimulated insulin secretion.[22][23][24] While BRL-15572 would need to be tested for activity, its propanoic acid structure warrants investigation at this metabolic target.

Azepane-Containing Compounds: Broad Bioactivity

The azepane ring is a privileged scaffold in medicinal chemistry, found in a wide range of approved drugs and clinical candidates with diverse activities, including anticancer, antiviral, and antidiabetic properties.

-

Fatty Acid Elongase 6 (ELOVL6): A novel class of ELOVL6 inhibitors was discovered to contain an 8-azabicyclo[3.2.1]octane core, which shares structural similarities with the azepane ring. ELOVL6 is an enzyme that catalyzes the elongation of long-chain fatty acids and is considered a potential target for treating metabolic disorders like type 2 diabetes.[25][26] Inhibition of ELOVL6 has been shown to protect against diet-induced insulin resistance.[26] Given the presence of the azepane ring, evaluating BRL-15572 for inhibitory activity against ELOVL6 could be a worthwhile endeavor.

Experimental Protocols for Target Validation

To rigorously validate the interaction of BRL-15572 with its primary, secondary, and potential exploratory targets, a series of well-defined in vitro assays are essential. The following protocols provide a standardized framework for characterizing the compound's binding affinity and functional activity.

General Experimental Workflow

The characterization of a compound like BRL-15572 typically follows a tiered approach, starting with binding affinity determination, followed by functional assays to ascertain its effect on receptor signaling.

Caption: General experimental workflow for BRL-15572 characterization.

Protocol: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a target receptor.

Objective: To quantify the affinity of BRL-15572 for 5-HT1D, 5-HT1A, and 5-HT2B receptors.

Materials:

-

Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT1A).

-

Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

BRL-15572 stock solution.

-

Non-specific binding control (a high concentration of a known non-radioactive ligand, e.g., 10 µM Metergoline).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation cocktail and a microplate scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of BRL-15572 in assay buffer.

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the specific radioligand (at a concentration near its Kd), and either buffer (for total binding), the non-specific control, or a concentration of BRL-15572.

-

Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each BRL-15572 concentration by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding against the log concentration of BRL-15572.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of BRL-15572 that displaces 50% of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: cAMP Inhibition Functional Assay (for Gαi-coupled Receptors)

This assay measures the ability of an antagonist to block an agonist-induced decrease in intracellular cAMP.

Objective: To determine the functional antagonist potency (pA2 or pKB) of BRL-15572 at 5-HT1D and 5-HT1A receptors.

Materials:

-

Whole cells stably expressing the receptor of interest (e.g., CHO-K1-h5-HT1A).

-

Adenylyl cyclase activator (e.g., Forskolin).

-

A known agonist for the target receptor (e.g., 5-HT).

-

BRL-15572.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white microplates.

Methodology:

-

Cell Plating: Seed the cells in 384-well plates and incubate overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and add varying concentrations of BRL-15572. Incubate for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the agonist (e.g., 5-HT at its EC80) in the presence of Forskolin to all wells (except negative controls).

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for the modulation of cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP signal against the log concentration of BRL-15572.

-

The data will show BRL-15572's ability to reverse the agonist-induced inhibition of the Forskolin-stimulated cAMP signal.

-

Calculate the antagonist potency (pA2 or pKB) using the Schild regression analysis.

-

Protocol: IP3 Accumulation Functional Assay (for Gαq-coupled Receptors)

This assay measures the accumulation of inositol trisphosphate (IP3), a downstream product of Gαq activation.

Objective: To determine the functional antagonist potency of BRL-15572 at the 5-HT2B receptor.

Materials:

-

Whole cells stably expressing the 5-HT2B receptor.

-

A known 5-HT2B agonist (e.g., BW723C86).

-

BRL-15572.

-

IP3 or IP-One detection kit (e.g., HTRF-based).

-

Assay buffer containing LiCl (to inhibit IP3 degradation).

-

384-well white microplates.

Methodology:

-

Cell Plating: Seed the cells in 384-well plates and incubate overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and add varying concentrations of BRL-15572 in assay buffer containing LiCl. Incubate for a short period.

-

Agonist Stimulation: Add a fixed concentration of the agonist to the wells.

-

Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for IP3 accumulation.

-

Cell Lysis and Detection: Lyse the cells and measure the accumulated IP3 levels according to the detection kit's protocol.

-

Data Analysis:

-

Generate a dose-response curve by plotting the IP3 signal against the log concentration of BRL-15572.

-

Calculate the antagonist potency (pA2 or pKB) using the Schild regression analysis.

-

Conclusion and Future Directions

This compound (BRL-15572) is a pharmacologically significant molecule whose primary therapeutic value lies in its selective antagonism of the 5-HT1D receptor. However, a complete and nuanced understanding requires careful consideration of its moderately high affinity for the 5-HT1A and 5-HT2B receptors. This guide has provided the mechanistic basis, quantitative data, and experimental frameworks necessary for researchers to effectively utilize this compound and accurately interpret their findings.

The future of research on BRL-15572 and its analogs should not be confined to the serotonergic system. The exploration of its activity at targets suggested by its chemical scaffolds—such as the EP3 receptor, GPR40, and ELOVL6—could unveil novel therapeutic applications in metabolic and inflammatory diseases. Such investigations, guided by the principles and protocols outlined herein, will undoubtedly expand our understanding of this versatile compound and may pave the way for the development of new and improved therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 9. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Developmentally regulated serotonin 5-HT2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-HT2B receptor - Wikipedia [en.wikipedia.org]

- 15. What are 5-HT2B receptor antagonists and how do they work? [synapse.patsnap.com]

- 16. benthamscience.com [benthamscience.com]